N-[(Benzyloxy)carbonyl]histidyltyrosine
Overview
Description
N-[(Benzyloxy)carbonyl]histidyltyrosine is a synthetic dipeptide composed of histidine and tyrosine residues, with a benzyloxycarbonyl protecting group attached to the amino group of histidine. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]histidyltyrosine typically involves the following steps:
Protection of the Histidine Amino Group: The amino group of histidine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction forms N-[(Benzyloxy)carbonyl]histidine.
Coupling with Tyrosine: The protected histidine is then coupled with tyrosine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This step forms this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection: Using industrial-grade benzyloxycarbonyl chloride and a suitable base.
Automated Coupling: Employing automated peptide synthesizers to couple protected histidine with tyrosine efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]histidyltyrosine undergoes various chemical reactions, including:
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions, yielding free histidyltyrosine.
Oxidation: The tyrosine residue can undergo oxidation to form dopaquinone derivatives.
Substitution: The histidine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Free Histidyltyrosine: Obtained after deprotection.
Dopaquinone Derivatives: Formed from oxidation of tyrosine.
Substituted Histidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]histidyltyrosine is utilized in various scientific research fields:
Chemistry: Used in peptide synthesis as a protected dipeptide building block.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]histidyltyrosine involves:
Peptide Bond Formation: The compound can form peptide bonds with other amino acids, facilitating the synthesis of longer peptide chains.
Enzyme Interaction: The histidine and tyrosine residues can interact with enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-[(Benzyloxy)carbonyl]histidylglycine: Similar structure but with glycine instead of tyrosine.
N-[(Benzyloxy)carbonyl]histidylphenylalanine: Contains phenylalanine instead of tyrosine.
N-[(Benzyloxy)carbonyl]histidylalanine: Alanine replaces tyrosine in this compound.
Uniqueness
N-[(Benzyloxy)carbonyl]histidyltyrosine is unique due to the presence of both histidine and tyrosine residues, which provide distinct chemical properties and reactivity. The benzyloxycarbonyl protecting group enhances its stability, making it a valuable intermediate in peptide synthesis.
Biological Activity
N-[(Benzyloxy)carbonyl]histidyltyrosine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C23H24N4O6
- Molecular Weight : 440.46 g/mol
- CAS Number : 2566-19-0
Synthesis
The synthesis of this compound typically involves the coupling of histidine and tyrosine derivatives with benzyloxycarbonyl protective groups. Various coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Uronium) are employed to facilitate this process, yielding high-purity products suitable for biological evaluations .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain complexes formed with copper (Cu) and cadmium (Cd) ions have shown comparable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, similar to that of standard antibiotics like ampicillin .
Anti-inflammatory Effects
Research indicates that this compound may influence inflammatory pathways. It has been shown to modulate the activity of various signaling molecules involved in inflammation, including NF-κB and MAPK pathways. This modulation suggests a potential role in the treatment of inflammatory diseases .
Apoptotic Induction
The compound has also been investigated for its role in apoptosis. Studies suggest that it can induce apoptotic pathways in cancer cells, leading to cell cycle arrest and subsequent cell death. This property positions it as a candidate for further development in cancer therapeutics .
Case Studies
- Antimicrobial Efficacy :
- Inflammation Modulation :
- Cancer Cell Studies :
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O6/c28-18-8-6-15(7-9-18)10-20(22(30)31)26-21(29)19(11-17-12-24-14-25-17)27-23(32)33-13-16-4-2-1-3-5-16/h1-9,12,14,19-20,28H,10-11,13H2,(H,24,25)(H,26,29)(H,27,32)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSWBYUIKSQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318639 | |
Record name | N-[(Benzyloxy)carbonyl]histidyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17257-63-5 | |
Record name | NSC333463 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[(Benzyloxy)carbonyl]histidyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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